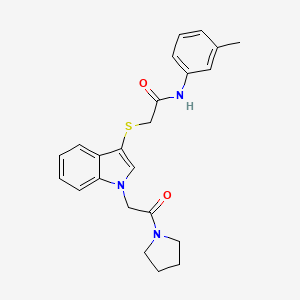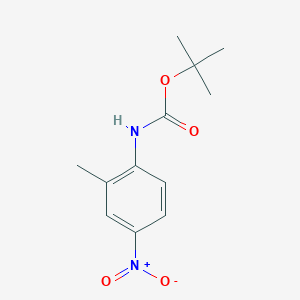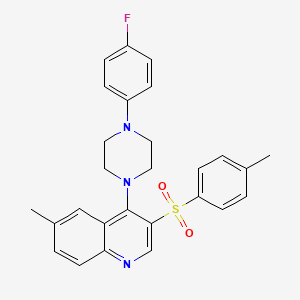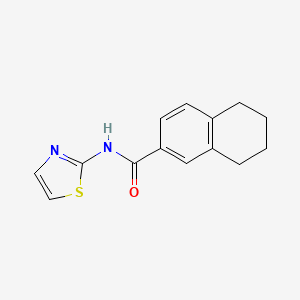
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Molecular Property Investigation
- Quantum Chemical Calculations: Studies have focused on investigating the quantum chemical calculations and thermodynamics parameters of related pyrrolidinone compounds, which include detailed analysis of molecular properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities. These studies are crucial for understanding the chemical behavior and potential applications of the compound (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Synthesis and Application in Insecticides
- Synthesis for Insecticidal Use: Research has been conducted on synthesizing various heterocycles, such as pyrrole and pyridine derivatives, that incorporate the thiadiazole moiety. These compounds, including ones similar to 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide, have been tested as insecticidal agents against certain pests, demonstrating the potential application of these compounds in agricultural science (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antiepileptic Activity
- Antiepileptic Drug Development: Studies have been conducted on the development of pyrrolidone butanamides, closely related to the structure of the queried compound, for their significant antiepileptic activity. This includes the exploration of different structural modifications to enhance the efficacy of these compounds in treating epilepsy (Kenda, Matagne, Talaga, Pasau, Differding, Lallemand, Frycia, Moureau, Klitgaard, Gillard, Fuks, & Michel, 2004).
Learning and Memory Facilitation
- Neuropharmacological Studies: Research on pyridine derivatives, similar in structure to the subject compound, has indicated their potential in facilitating learning and memory in animal models. These studies suggest a neuropharmacological application for compounds structurally related to 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide (Li Ming-zhu, 2012).
Antimicrobial Applications
- Antimicrobial Compound Synthesis: Studies on the synthesis and radioiodination of new dipeptide compounds coupled with pyridine moieties, related to the queried compound, have shown potent antibacterial activity. This suggests the potential use of these compounds in developing new antimicrobial agents (Abdel-Bary, Moustafa, Abdel-Ghaney, Sallam, & Shamsel-Din, 2013).
properties
IUPAC Name |
N-(3-methylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-17-7-6-8-18(13-17)24-22(27)16-29-21-14-26(20-10-3-2-9-19(20)21)15-23(28)25-11-4-5-12-25/h2-3,6-10,13-14H,4-5,11-12,15-16H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEODNNFHLXANZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2359943.png)
![1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2359944.png)


![2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2359947.png)
![1-(p-Tolyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2359950.png)


![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2359954.png)

![7-(3-Ethynyl-5-fluorosulfonyloxybenzoyl)-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2359958.png)
![2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile](/img/structure/B2359960.png)
